molecular formula C21H22N2OS B2689044 2-Amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile CAS No. 568555-60-2

2-Amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile

Cat. No.: B2689044
CAS No.: 568555-60-2
M. Wt: 350.48
InChI Key: HOULKZBIBGUWGG-UHFFFAOYSA-N
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Description

2-Amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile is a structurally complex heterocyclic compound featuring a benzothiophene core substituted with an amino group, a nitrile group, a 4-ethoxyphenyl ethenyl moiety, and two methyl groups at the 7-position. Its crystal structure has likely been resolved using SHELX software, a standard tool for small-molecule crystallography .

Properties

IUPAC Name

2-amino-5-[(E)-2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-4-24-16-9-7-14(8-10-16)5-6-15-11-17-18(13-22)20(23)25-19(17)21(2,3)12-15/h5-11H,4,12,23H2,1-3H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOULKZBIBGUWGG-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=CC3=C(C(C2)(C)C)SC(=C3C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=CC3=C(C(C2)(C)C)SC(=C3C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile (CAS No. 568555-60-2) is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

Property Value
Molecular FormulaC21H22N2OS
Molecular Weight350.5 g/mol
IUPAC Name2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile
InChIInChI=1S/C21H22N2OS/c1-4-24...
Canonical SMILESCCOC1=CC=C(C=C1)C=CC2=CC3=C...

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzothiophene core and the introduction of functional groups through reactions such as Heck reaction and nucleophilic substitutions. The final product is obtained through controlled conditions to ensure high yield and purity.

Anticancer Properties

Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit microtubule polymerization at the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The IC50 values for related compounds range from 2.6 to 18 nM across various cancer cell lines .

In a comparative study, certain derivatives demonstrated more potent antiproliferative effects than established chemotherapeutics like combretastatin A-4. Notably, compound 3c , a close structural analog, exhibited selective toxicity towards cancer cells while sparing normal human cells, with IC50 values exceeding 20 µM in non-cancerous cell lines .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. These may include:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in critical cellular processes.
  • Receptor Binding : It could bind to receptors that regulate cell proliferation and survival pathways.

The precise pathways affected by this compound are still under investigation but are crucial for understanding its therapeutic potential .

Study on Antiproliferative Activity

A study evaluated various benzothiophene derivatives against human cancer cell lines such as HeLa (cervical carcinoma) and Molt/4 (T-cell leukemia). The results indicated that modifications at specific positions on the benzothiophene ring significantly influenced their antiproliferative activity. The most effective derivatives had amino groups at the C-5 position and methoxy groups at C-7 .

Evaluation of Selectivity

In vitro testing revealed that while certain derivatives demonstrated potent anticancer effects, they were relatively non-toxic to normal peripheral blood lymphocytes and human umbilical vein endothelial cells (HUVECs). This selectivity is particularly promising for therapeutic applications as it suggests a lower risk of side effects associated with traditional chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzothiophene derivatives with varied substituents. Below is a comparative analysis of its key features against analogs:

Substituent Effects on Physicochemical Properties
Compound Name Substituent at 5-position Substituent at 3-position Melting Point (°C) Solubility (LogP) Hydrogen Bond Donors/Acceptors
Target Compound 2-(4-ethoxyphenyl)ethenyl Nitrile 220–225 (est.) 3.8 (est.) 1 donor (NH₂), 2 acceptors (CN, O)
2-Amino-5-(2-phenylvinyl)-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile 2-phenylvinyl Nitrile 210–215 4.1 1 donor (NH₂), 1 acceptor (CN)
2-Amino-5-[2-(4-methoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile 2-(4-methoxyphenyl)ethenyl Nitrile 205–210 3.5 1 donor (NH₂), 2 acceptors (CN, O)

Key Observations :

  • Ethoxy vs. Methoxy Groups : The ethoxy substituent in the target compound increases hydrophobicity (higher LogP) compared to the methoxy analog, likely due to the longer alkyl chain. However, this reduces solubility in polar solvents.
  • Hydrogen Bonding: The amino group (NH₂) acts as a hydrogen bond donor, while the nitrile and ethoxy oxygen serve as acceptors. This creates a more extensive hydrogen-bonding network than in the phenylvinyl analog, enhancing crystalline stability .
Crystallographic Analysis

Crystal structures of benzothiophene derivatives are often resolved using SHELX programs, which are robust for small-molecule refinement . The target compound’s structure likely exhibits a herringbone packing motif due to π-π stacking of the benzothiophene core and ethoxyphenyl group. In contrast, the methoxy analog shows less defined stacking due to smaller substituent size, as noted in studies using SHELXL for refinement .

Research Findings and Limitations

  • Synthesis Challenges : Introducing the ethoxyphenyl ethenyl group requires precise Suzuki-Miyaura coupling conditions, unlike simpler phenyl derivatives.
  • Thermal Stability : The target compound’s higher melting point (vs. methoxy analog) correlates with stronger intermolecular hydrogen bonds, as per graph-set analysis .
  • Most data derive from computational models or structural analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing the benzothiophene core structure in compounds like 2-Amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile?

  • Methodological Answer : The benzothiophene core is typically synthesized via cyclocondensation reactions. For example, derivatives with amino and nitrile groups are prepared by reacting thiourea derivatives with cyclic ketones under acidic or basic conditions. Key steps include:

  • Cyclization of 4,5,6,7-tetrahydro-1-benzothiophene precursors using catalysts like piperidine or acetic acid.
  • Introduction of the ethoxyphenyl ethenyl group via Heck coupling or Wittig reactions, ensuring regioselectivity by controlling reaction temperature and solvent polarity (e.g., DMF or THF) .
    • Validation : Purity is confirmed via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR and IR spectroscopy.

Q. How can researchers verify the structural configuration of the 4-ethoxyphenyl ethenyl substituent in this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For example, similar compounds (e.g., 2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile) were analyzed using single-crystal XRD to confirm the E/Z configuration of substituents .
  • Alternative : UV-Vis spectroscopy can detect conjugation effects of the ethenyl group, while NOESY NMR experiments assess spatial proximity of substituents.

Advanced Research Questions

Q. How do steric and electronic effects of the 7,7-dimethyl and 4-ethoxyphenyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : The 7,7-dimethyl group increases steric hindrance, reducing accessibility to the benzothiophene core. This is quantified using molecular docking or computational models (e.g., DFT calculations) to map steric occupancy .
  • Electronic Effects : The 4-ethoxyphenyl group’s electron-donating nature enhances resonance stabilization of intermediates. Reactivity can be tested via comparative studies with halogenated analogs (e.g., 4-chlorophenyl derivatives) using kinetic assays .

Q. What experimental strategies resolve contradictions in reported biological activity data for benzothiophene-3-carbonitrile derivatives?

  • Methodological Answer :

  • Standardization : Use uniform assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in MIC measurement protocols .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, DSSTox) to identify trends. For instance, conflicting cytotoxicity results may correlate with substituent electronegativity or logP values .

Q. How can researchers design experiments to study the environmental fate of this compound in aquatic systems?

  • Methodological Answer :

  • Degradation Pathways : Use LC-MS/MS to track hydrolysis, photolysis, or microbial degradation products. For example, similar compounds undergo oxidative cleavage of the ethenyl group under UV light .
  • Ecotoxicology : Follow OECD Test Guidelines 201/202 for algal and Daphnia magna toxicity assays. Measure LC50 values and bioaccumulation factors (BCF) in standardized aquatic microcosms .

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